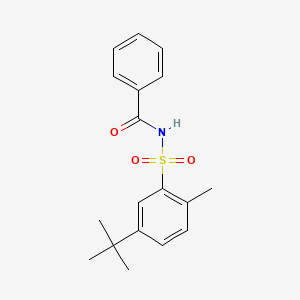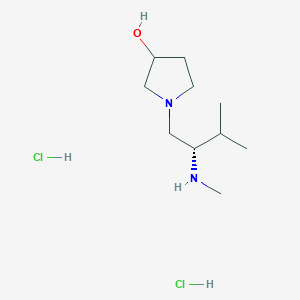
2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-(pyridin-3-ylmethyl)carbamate, also known as TFPC, is an important compound in the field of organic chemistry. It is a tertiary amide that is used in various applications, including as a reagent for the synthesis of other compounds, as a catalyst for certain reactions, and as a drug in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
Exposure and Toxicity Studies
Research on compounds structurally related to 2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate has focused on their toxicological profiles and environmental impact. For instance, studies on perfluorinated chemicals (PFCs) and polyfluoroalkyl substances (PFASs) provide insight into the persistence and bioaccumulation of these compounds. These studies are crucial for understanding the environmental behavior and potential human health risks associated with exposure to such chemicals.
Toxicity and Environmental Persistence : The study of 5-amino-2-(trifluoromethyl)pyridine, a related compound, demonstrates its potential toxicity when inhaled, leading to methemoglobinemia and toxic encephalopathy. This highlights the need for caution in industrial applications where inhalation exposure can occur (Tao et al., 2022).
Exposure Assessment : Assessment of polyfluoroalkyl chemicals (PFCs) in populations indicates widespread exposure due to their use in commercial applications. Understanding the exposure levels can guide regulations and safety measures for related compounds (Calafat et al., 2007).
Pharmacokinetic Studies : Pharmacokinetic properties of related compounds, such as the oral histone deacetylase inhibitor MS-275, are studied to understand their absorption, distribution, metabolism, and excretion (ADME) characteristics. This information is vital for developing safe and effective pharmaceuticals (Gore et al., 2008).
Environmental and Health Impact
Research into PFCs and PFASs, which share some chemical properties with 2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate, has raised concerns about their impact on human health and the environment.
Human Health Risks : Studies on the levels of perfluoroalkyl acids (PFAAs) in pregnant women and their associations with medical parameters underscore the potential health risks these compounds pose to both mothers and their offspring. Such studies emphasize the importance of monitoring exposure to these chemicals (Jiang et al., 2014).
Environmental Distribution : The detection of PFCs in human blood from various countries indicates the global distribution and environmental persistence of these compounds. Understanding their distribution helps in assessing global exposure risks and formulating appropriate environmental policies (Kannan et al., 2004).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-2-1-3-13-4-7/h1-4H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZSMWCMUOTQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674609.png)


![8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2674615.png)
![ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate](/img/structure/B2674616.png)







![N-[(3-Ethyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2674630.png)
